Stereochemical Purity vs. Racemic Mixture: Analytical Confirmation of (R)-Configuration
The (5R)-5-ethyl-3-morpholinone enantiomer (CAS 1007113-30-5) is analytically distinguishable from its racemic mixture (CAS 77605-88-0). The (R)-enantiomer possesses a specific InChI Key (CXYFOAYSBFEKMT-RXMQYKEDSA-N), which encodes the defined stereochemistry, whereas the racemic mixture has an InChI Key (CXYFOAYSBFEKMT-UHFFFAOYSA-N) that represents the stereochemistry as unspecified [1]. This difference is critical for ensuring that the purchased material is the defined single enantiomer required for stereoselective applications.
| Evidence Dimension | Stereochemical definition and analytical identity |
|---|---|
| Target Compound Data | InChI Key: CXYFOAYSBFEKMT-RXMQYKEDSA-N (Defined (R)-enantiomer, CAS 1007113-30-5) |
| Comparator Or Baseline | InChI Key: CXYFOAYSBFEKMT-UHFFFAOYSA-N (Racemic mixture, CAS 77605-88-0) |
| Quantified Difference | Distinct InChI Keys indicating defined vs. unspecified stereochemistry |
| Conditions | PubChem and vendor database entries |
Why This Matters
Procurement of the defined (R)-enantiomer is essential for reproducibility in asymmetric synthesis; the racemic mixture cannot substitute without compromising stereochemical outcomes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11154586, (5R)-5-ethylmorpholin-3-one; and CID 53413670, 5-ethylmorpholin-3-one. Retrieved April 16, 2026. View Source
